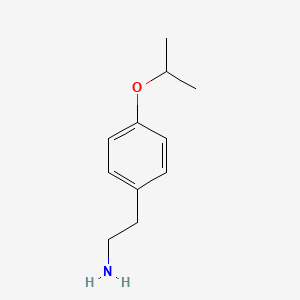
Hopene II
Übersicht
Beschreibung
Hopene II, also known as Hopene, is a pentacyclic triterpenoid compound . It is a product of the hopan-22(29) position carrying a double bond and is found in many bacterial cell membranes . Its role in the membrane is similar to that of cholesterol in eukaryotic organisms .
Molecular Structure Analysis
Squalene-hopene cyclases (SHC) convert squalene, a linear triterpene, to a fused ring product hopanoid through a cationic cyclization mechanism . This reaction involves the formation of five ring structures, thirteen covalent bonds, and nine stereo centers .Chemical Reactions Analysis
The reaction catalyzed by these enzymes is one of the complex one-step enzymatic reactions as it involves the formation of five ring structures, thirteen covalent bonds, and nine stereo centers . The cascade of cationic cyclization reactions catalyzed by these enzymes in the conversion of the substrate squalene (in prokaryotes) and oxido squalene (in eukaryotes) to the integral components hopanoids and sterols respectively, impart structural stability to biological membranes .Wissenschaftliche Forschungsanwendungen
Promiscuous and Evolvable Catalysts for CC and CX Bond Formation
Squalene hopene cyclases are recognized for their promiscuous nature and evolvability, which make them useful in various applications in chemistry. These enzymes can activate different functionalities beyond the traditional terminal isoprene C=C-group and are compatible with a wide range of nucleophiles. This allows for diverse applications in Brønsted acid catalysis (Hammer et al., 2013).
Production of Squalene Using Photosynthetic Microorganisms
Research on using cyanobacteria for the production of squalene, a precursor to hopene, indicates a sustainable approach for producing this compound. The cyanobacterium Synechocystis was shown to accumulate significant levels of squalene, suggesting its potential in biofuel production and as a feedstock for the chemical industry (Englund et al., 2014).
Functional Characterization in Streptomyces peucetius
The study of squalene-hopene cyclase in Streptomyces peucetius highlights its role in the biosynthesis of hopanoids. This enzyme is essential for the complex cyclization of squalene to hopene, which is a key step in the production of these compounds (Ghimire et al., 2009).
Efficient Synthesis of Hopene
Research into the synthesis of hopene using a novel soluble squalene-hopene cyclase from Streptomyces albolongus demonstrates improved efficiency in hopene production. This approach offers a promising alternative to traditional extraction methods and chemical synthesis, with potential applications in the production of bioactive hopanoids (Liu et al., 2020).
Catalytic Mechanism and Substrate Recognition
Studies on the catalytic mechanism and substrate recognition by squalene-hopene cyclase provide insights into the enzyme's polycyclization mechanism. These findings are crucial for understanding how these enzymes can be manipulated for various synthetic applications (Hoshino & Sato, 2002).
Zukünftige Richtungen
The peculiar property of the enzyme squalene hopene cyclase to accommodate substrates other than its natural substrate can be exploited for the use of these enzymes in an industrial perspective . This opens up new possibilities for the use of these enzymes in the production of flavors and pharmaceuticals of significance .
Eigenschaften
IUPAC Name |
(3R,3aR,5aS,5bR,7aS,11aS,11bR)-3a,5a,5b,8,8,11a-hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50/c1-20(2)21-10-11-22-23-12-13-25-28(6)16-9-15-26(3,4)24(28)14-17-30(25,8)29(23,7)19-18-27(21,22)5/h20-21,24-25H,9-19H2,1-8H3/t21-,24+,25-,27-,28+,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNURPYJZZHCBQ-ZNABNZNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2=C3CCC4C5(CCCC(C5CCC4(C3(CCC12C)C)C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CCC2=C3CC[C@@H]4[C@]5(CCCC([C@@H]5CC[C@]4([C@@]3(CC[C@]12C)C)C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20487233 | |
| Record name | Hopene II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20487233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hopene II | |
CAS RN |
21681-17-4 | |
| Record name | Hopene II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20487233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



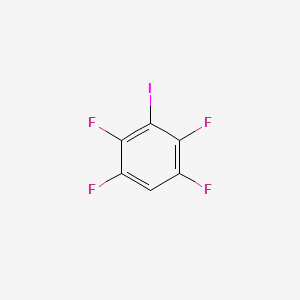
![[1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde](/img/structure/B1611541.png)
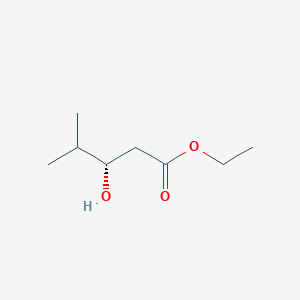
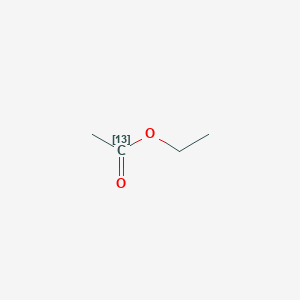
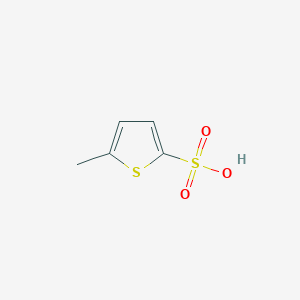
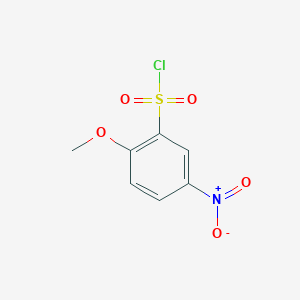
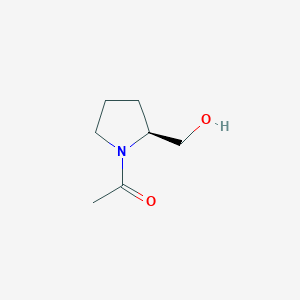


![Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one](/img/structure/B1611555.png)



